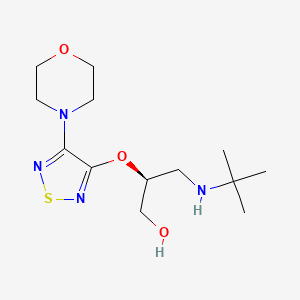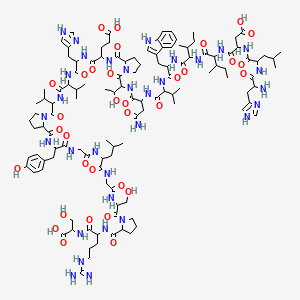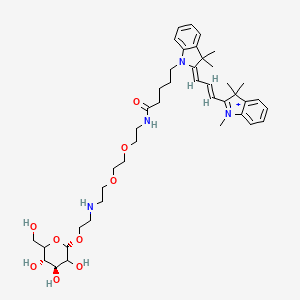
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate
Vue d'ensemble
Description
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (also known as 3-APA-TFA) is a synthetic compound that has been used in a variety of scientific research applications. It is an organic compound that has a unique structure and properties, which make it an ideal candidate for a range of experiments.
Applications De Recherche Scientifique
3-APA-TFA has been used in a variety of scientific research applications, including the study of enzyme kinetics and the investigation of protein structure and function. It has also been used in the synthesis of peptides and other organic compounds. Additionally, 3-APA-TFA has been used in the study of drug metabolism and drug-target interactions.
Mécanisme D'action
The mechanism of action of 3-APA-TFA is not fully understood. However, it is believed that the compound binds to the active site of enzymes, which results in the inhibition of enzyme activity. Additionally, 3-APA-TFA has been shown to interact with proteins, which can alter the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APA-TFA are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as proteins involved in signal transduction pathways. Additionally, 3-APA-TFA has been shown to interact with cell membranes, which can alter the permeability of the membrane.
Avantages Et Limitations Des Expériences En Laboratoire
3-APA-TFA has several advantages for laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is soluble in aqueous solutions, which makes it easy to work with. However, it is also important to note that 3-APA-TFA can be toxic in large doses, so it is important to use appropriate safety precautions when handling the compound.
Orientations Futures
There are several potential future directions for 3-APA-TFA research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, researchers could investigate the potential applications of 3-APA-TFA in drug discovery and development. Additionally, further research could be conducted to explore the potential of 3-APA-TFA as a therapeutic agent. Finally, researchers could investigate the potential of 3-APA-TFA as a tool for studying protein structure and function.
Propriétés
IUPAC Name |
3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMYDDAHXTLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703398 | |
| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate | |
CAS RN |
131052-72-7 | |
| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)
![1-Amino-2-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B585485.png)

